
Succinate de doxylamine
Vue d'ensemble
Description
Doxylamine succinate is an antihistamine medication primarily used to treat insomnia and allergies. It is also used in combination with pyridoxine (vitamin B6) to treat morning sickness in pregnant women. This compound is available over-the-counter and is commonly found in sleep aids and nighttime cold medications .
Applications De Recherche Scientifique
Pharmacological Properties
Doxylamine succinate acts as an antagonist of the H1 histamine receptor, which contributes to its sedative and antiemetic effects. It is commonly employed in:
- Insomnia Treatment : Doxylamine is widely used for short-term management of insomnia due to its sedative properties .
- Antiemetic Use : It is effective in alleviating nausea and vomiting, particularly in pregnancy when combined with pyridoxine hydrochloride .
- Allergic Reactions : The compound is utilized to relieve symptoms associated with allergic rhinitis and other respiratory allergies .
Formulation Development
Recent studies have focused on optimizing the formulation of doxylamine succinate for enhanced delivery methods:
- Orodispersible Tablets : Research utilizing the SeDeM-ODT expert system has shown that formulations with superdisintegrants like Crospovidone can significantly improve the disintegration time of orodispersible tablets containing doxylamine succinate, making them more effective for patient use .
Formulation Type | Disintegration Time | Superdisintegrant Used |
---|---|---|
Standard Tablet | 15 minutes | None |
Orodispersible Tablet (F7) | 5 minutes | Crospovidone |
Clinical Case Studies
Several case studies have documented both therapeutic outcomes and adverse effects associated with doxylamine succinate:
- Addiction Case Report : A 43-year-old male developed an addiction to doxylamine succinate after prolonged use for insomnia, escalating his dosage from 25 mg to 125 mg daily. Upon cessation, he experienced withdrawal symptoms including restlessness and nausea .
- Overdose Incidents : Reports indicate severe reactions from overdose, including slurred speech and visual hallucinations. One notable case involved a 15-year-old girl who ingested 80 tablets (25 mg each) and exhibited significant anticholinergic symptoms, which were reversed with appropriate antidotal therapy .
Safety and Toxicity
While doxylamine succinate is generally considered safe when used as directed, it poses risks when misused or overdosed:
- Adverse Effects : Common side effects include sedation, dizziness, dry mouth, and urinary retention. In severe cases, overdose can lead to delirium, seizures, and even rhabdomyolysis .
- Toxicological Reports : A study highlighted a case of doxylamine toxicity resulting in seizures after ingestion of a significant quantity (96 tablets). The patient required intensive care but ultimately recovered following supportive treatment .
Mécanisme D'action
Target of Action
Mode of Action
Result of Action
Analyse Biochimique
Biochemical Properties
Doxylamine succinate functions predominantly via antagonism of H1 histamine receptors, thereby attenuating histaminergic neurotransmission . It also exhibits anticholinergic properties, specifically antagonizing the muscarinic acetylcholine receptors M1 through M5 .
Cellular Effects
Doxylamine succinate influences cell function by blocking the activity of histamine, a natural compound in the body, by binding to H1 histamine receptors . This effect helps to relieve allergy symptoms such as watery eyes, runny nose, and sneezing .
Molecular Mechanism
Doxylamine succinate acts primarily as an antagonist or inverse agonist of the histamine H1 receptor . This action is responsible for its antihistamine and sedative properties . It also has anticholinergic effects, specifically antagonizing the muscarinic acetylcholine receptors M1 through M5 .
Temporal Effects in Laboratory Settings
Doxylamine succinate has an elimination half-life of approximately 10 hours in healthy adults . For complete systemic elimination, it takes an average of 2.29 days .
Dosage Effects in Animal Models
In dogs, doxylamine succinate is administered at a dosage of 1.1 - 2.2 mg/kg IM or SQ q8-12h . In horses, the dosage is 0.55 mg/kg IV (slowly), IM or SQ q8-12h . High doses can cause serious side effects such as vomiting, tremors, seizures, coma, and even death .
Metabolic Pathways
Though the specific metabolism pathways for doxylamine succinate aren’t fully elucidated, it is believed to undergo hepatic metabolism via CYP450 (cytochrome P450) enzymes . Some have gone as far as to hypothesize that CYP2D6 isoenzymes have the highest affinity for doxylamine succinate metabolism .
Transport and Distribution
Doxylamine succinate is easily absorbed from the gastrointestinal tract . It is a first-generation antihistamine and crosses the blood–brain barrier into the brain, thereby producing centrally mediated sedative and hypnotic effects .
Subcellular Localization
Given its mechanism of action, it can be inferred that it interacts with histamine H1 receptors and muscarinic acetylcholine receptors, which are located on the cell surface . Therefore, doxylamine succinate likely localizes to the cell membrane where these receptors are found.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of doxylamine succinate involves the reaction of 2-pyridyl phenyl methyl carbinol with 2-dimethylaminoethyl chloride hydrochloride in an organic solvent at high temperature. The product, N,N-dimethyl-2-[1-phenyl-1-(2-pyridine)oxethyl]ethylamine, is then subjected to a salt-forming reaction with succinic acid in an organic solvent, followed by cooling crystallization to obtain doxylamine succinate .
Industrial Production Methods: Industrial production of doxylamine succinate follows similar synthetic routes but on a larger scale. The process involves the use of organic solvents, catalysts, and controlled reaction conditions to ensure high yield and purity. The final product is obtained through crystallization and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: Doxylamine succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Comparaison Avec Des Composés Similaires
Diphenhydramine: Another first-generation antihistamine with similar sedative and anticholinergic properties.
Chlorpheniramine: An antihistamine used to treat allergic conditions, with less pronounced sedative effects compared to doxylamine succinate.
Promethazine: An antihistamine with strong sedative effects, often used to treat nausea and motion sickness.
Comparison:
Doxylamine succinate vs. Diphenhydramine: Both compounds are used to treat insomnia and allergies. .
Doxylamine succinate vs. Chlorpheniramine: Chlorpheniramine has milder sedative effects and is less likely to cause drowsiness compared to doxylamine succinate.
Doxylamine succinate vs. Promethazine: Promethazine has stronger sedative effects and is used for additional indications such as nausea and motion sickness .
Doxylamine succinate stands out due to its potent sedative effects and its use in combination with pyridoxine for treating morning sickness, making it a versatile compound in both medical and research applications.
Activité Biologique
Doxylamine succinate is a first-generation antihistamine commonly used for its sedative properties, particularly in the treatment of insomnia and allergic reactions. This article explores the biological activity of doxylamine succinate, focusing on its pharmacodynamics, pharmacokinetics, potential side effects, and relevant case studies.
Doxylamine succinate exerts its effects primarily as an antagonist of the H1 histamine receptor. By blocking histamine, it induces sedation and reduces allergic symptoms. Additionally, doxylamine acts on other neurotransmitter systems, which may contribute to its sedative effects:
- Anticholinergic Activity : Doxylamine has anticholinergic properties that can lead to side effects such as dry mouth, urinary retention, and cognitive impairment.
- CYP450 Induction : It has been shown to induce cytochrome P450 enzymes in animal studies, although no such evidence was found in humans .
Pharmacokinetics
The pharmacokinetics of doxylamine succinate reveal important insights into its absorption and bioavailability:
- Absorption : Doxylamine is rapidly absorbed from the gastrointestinal tract. A study indicated that oral administration leads to a mean maximum plasma concentration (C_max) of approximately 118.21 ng/mL in fasting conditions .
- Bioavailability : The bioavailability of doxylamine succinate is influenced by food intake; however, no significant differences were observed between fasting and fed states .
- Intranasal Administration : Research has shown that intranasal delivery of doxylamine results in faster absorption compared to oral dosing, although the overall bioavailability may be lower .
Side Effects and Toxicity
Doxylamine succinate is associated with a range of side effects, particularly at higher doses:
- Common Side Effects : These include drowsiness, dizziness, dry mouth, and constipation.
- Severe Toxicity : Cases of overdose have been documented, leading to symptoms such as slurred speech, visual hallucinations, seizures, and rhabdomyolysis . A notable case involved a 15-year-old girl who experienced severe symptoms after ingesting 80 pills (25 mg each) of doxylamine succinate .
Case Studies
- Doxylamine Addiction : A case report from Turkey highlighted a 43-year-old male who developed an addiction to doxylamine succinate after using it for insomnia over five years. He increased his dosage from 25 mg to 125 mg daily and experienced withdrawal symptoms upon cessation .
- Overdose Case : Another case involved a patient who developed severe anticholinergic symptoms after an overdose of doxylamine succinate. The administration of antidotal therapy successfully reversed these symptoms .
Table 1: Summary of Animal Studies on Doxylamine Succinate
Study Type | Species | Dose (mg/kg) | Duration (weeks) | Findings |
---|---|---|---|---|
Long-term toxicity | Fischer 344 Rats | 0, 500, 1000, 2000 | 104 | Reduced body weight; incidence of liver tumors |
Short-term toxicity | B6C3F1 Mice | 0, 80, 162... | 90 | Mild to severe liver damage observed |
Table 2: Clinical Studies on Pharmacokinetics
Study | Route of Administration | C_max (ng/mL) | Bioavailability | Key Findings |
---|---|---|---|---|
Oral Administration | Oral | 118.21 | Similar in fasting/fed states | No significant differences in pharmacokinetics |
Intranasal Administration | Intranasal | Variable | Lower than oral | Faster absorption but lower overall bioavailability |
Propriétés
IUPAC Name |
N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFDWZZGGLSKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
Record name | DOXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20324 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022970 | |
Record name | Doxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Doxylamine is a clear colorless liquid. (NTP, 1992), Solid | |
Record name | DOXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20324 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Doxylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001936 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
279 to 286 °F at 0.5 mmHg (NTP, 1992), 137-141 °C @ 0.5 MM HG | |
Record name | DOXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20324 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Doxylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00366 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DOXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
1 G DISSOLVES IN 1 ML WATER; 1 G DISSOLVES IN 2 ML ALCOHOL; SLIGHTLY SOL IN BENZENE & ETHER; 1 G DISSOLVES IN 2 ML CHLOROFORM /SUCCINATE/, Soluble in acids. | |
Record name | Doxylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00366 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DOXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Slightly volatile | |
Record name | DOXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Like other antihistamines, doxylamine acts by competitively inhibiting histamine at H1 receptors. It also has substantial sedative and anticholinergic effects. | |
Record name | Doxylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00366 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
LIQ | |
CAS No. |
469-21-6, 76210-47-4, 562-10-7 | |
Record name | DOXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20324 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | (±)-Doxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=469-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Doxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76210-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doxylamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00366 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Doxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Doxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QB77JKPL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DOXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Doxylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001936 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C, CRYSTALS; MP: 100-104 °C; 1% AQ SOLN HAS PH BETWEEN 4.9 & 5.1 /SUCCINATE/ | |
Record name | Doxylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00366 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DOXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.